Decyl dichloroacetate
Description
Decyl dichloroacetate is an ester derived from dichloroacetic acid (Cl₂CHCOOH) and decyl alcohol (C₁₀H₂₁OH). Its structure comprises a 10-carbon alkyl chain (decyl group) esterified to the dichloroacetate moiety.
Properties
CAS No. |
83005-00-9 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
decyl 2,2-dichloroacetate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
InChI Key |
ZMLAQDPXQKQOGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Decyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and decanol.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl dichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetate moiety into other compounds.
Biology: Studies have explored its potential effects on cellular metabolism and its role in modulating enzyme activity.
Mechanism of Action
The mechanism of action of decyl dichloroacetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: this compound inhibits enzymes such as pyruvate dehydrogenase kinase, leading to increased oxidative phosphorylation and reduced glycolysis in cells.
Metabolic Modulation: By altering the balance between glycolysis and oxidative phosphorylation, this compound can affect cellular energy production and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Dichloroacetate esters vary by alkyl chain length and substituents. Key analogs include:
Notes:
- Decyl dichloroacetate (inferred): Likely formula C₁₂H₂₂Cl₂O₂, molecular weight ~265.2 g/mol. Its long alkyl chain enhances lipid solubility compared to methyl/ethyl analogs.
- Dichloroacetates differ from chloroacetates (e.g., dodecyl chloroacetate) in reactivity and toxicity due to the presence of two chlorine atoms .
Physicochemical Properties
- Volatility : Shorter-chain esters (methyl, ethyl) exhibit higher volatility, whereas decyl and dodecyl derivatives are less volatile due to increased molecular weight and lipophilicity .
- Solubility : Sodium dichloroacetate is water-soluble, while alkyl esters like this compound are more soluble in organic solvents .
- Reactivity: Dichloroacetates are more reactive than mono-chloroacetates due to the electron-withdrawing effect of two chlorine atoms, facilitating nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
